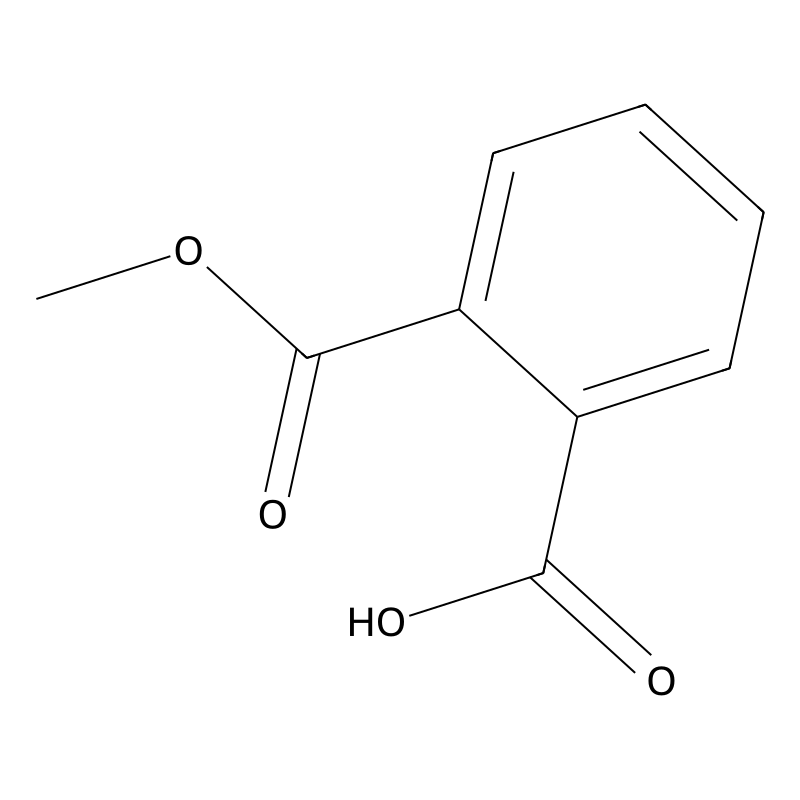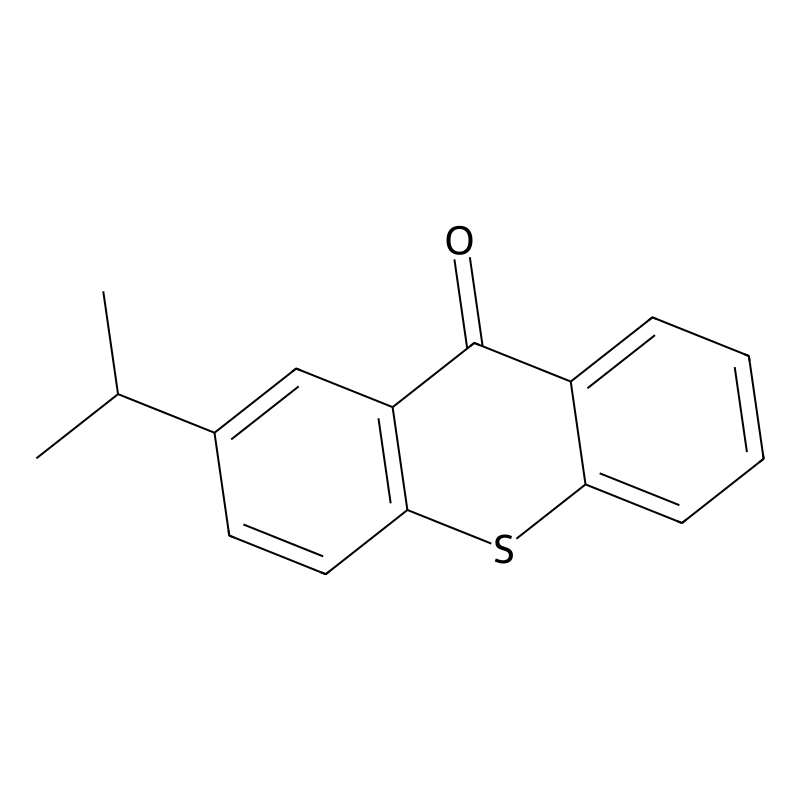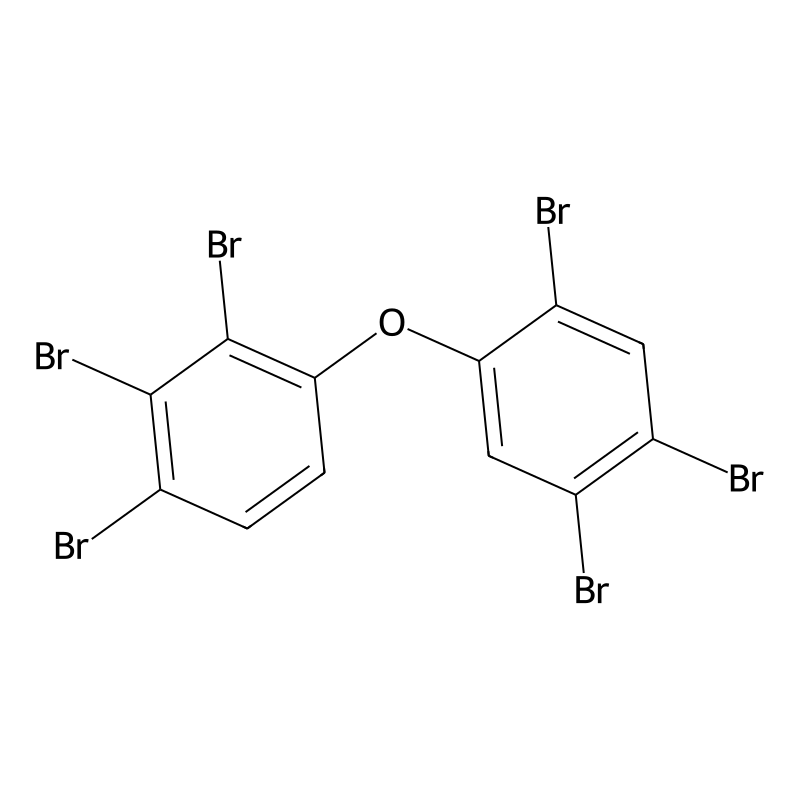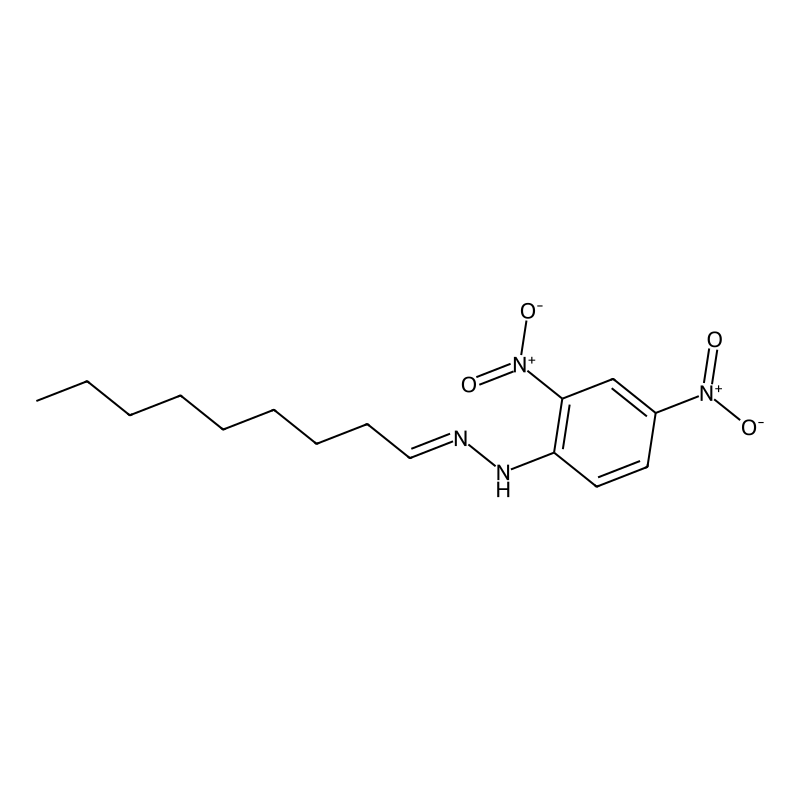Organic Pollutant Standards
CAS No.:57-09-0
Molecular Formula:C19H42N.Br
C19H42BrN
C19H42BrN
Molecular Weight:364.4 g/mol
Availability:
In Stock
CAS No.:4376-18-5
Molecular Formula:C9H8O4
Molecular Weight:180.16 g/mol
Availability:
In Stock
CAS No.:5495-84-1
Molecular Formula:C16H14OS
Molecular Weight:254.3 g/mol
Availability:
In Stock
CAS No.:182677-30-1
Molecular Formula:C12H4Br6O
Molecular Weight:643.6 g/mol
Availability:
In Stock
CAS No.:2348-19-8
Molecular Formula:CH3(CH2)7COOH
Molecular Weight:322.36 g/mol
Availability:
In Stock
CAS No.:93703-48-1
Molecular Formula:C12H6Br4O
Molecular Weight:485.79 g/mol
Availability:
In Stock





